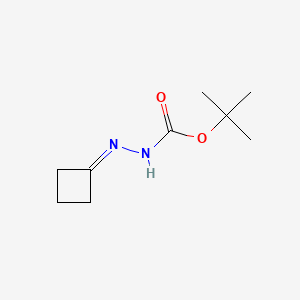

tert-Butyl cyclobutylidenecarbazate

Descripción general

Descripción

tert-Butyl cyclobutylidenecarbazate: is an organic compound with the molecular formula C9H16N2O2. It is a white to yellow solid that is used in various chemical reactions and applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl cyclobutylidenecarbazate typically involves the reaction of hydrazine hydrate with tert-butyl carbazate in the presence of a suitable solvent such as isopropyl alcohol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The process involves the following steps:

- Hydrazine hydrate and isopropyl alcohol are added to a reactor.

- The mixture is agitated and cooled.

- tert-Butyl carbazate is added slowly to the reactor.

- The reaction mixture is stirred at room temperature.

- The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent concentration, and reaction time. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl cyclobutylidenecarbazate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oxides and hydroxyl derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted carbazates and hydrazides.

Aplicaciones Científicas De Investigación

tert-Butyl cyclobutylidenecarbazate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of protease inhibitors.

Mecanismo De Acción

The mechanism of action of tert-Butyl cyclobutylidenecarbazate involves its reactivity as a carbazate. The compound can form stable complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved include:

Enzyme Inhibition: The compound can inhibit specific enzymes by forming stable complexes with their active sites.

Substrate Activation: It can activate substrates for subsequent chemical reactions, enhancing reaction rates and selectivity.

Comparación Con Compuestos Similares

tert-Butyl carbazate: A similar compound with a different substituent group.

Cyclobutylidenecarbazate: A compound with a similar core structure but different functional groups.

tert-Butyl hydrazinecarboxylate: Another related compound with similar reactivity.

Uniqueness: tert-Butyl cyclobutylidenecarbazate is unique due to its combination of the tert-butyl and cyclobutylidene groups, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions .

Actividad Biológica

tert-Butyl cyclobutylidenecarbazate is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its metabolic stability, pharmacological effects, and case studies that illustrate its applications in medicinal chemistry.

Structural Characteristics

The tert-butyl group is known for its steric hindrance and lipophilicity, which can influence the pharmacokinetic properties of compounds. The cyclobutylidenecarbazate moiety adds further complexity, potentially affecting the compound's interaction with biological targets.

Metabolism and Stability

The metabolism of tert-butyl groups is often mediated by cytochrome P450 enzymes (CYPs), which can lead to various metabolic pathways affecting the compound's efficacy and safety profile. Research indicates that modifications to the tert-butyl group can enhance metabolic stability. For instance, replacing tert-butyl with trifluoromethyl or cyclopropyl groups has shown significant improvements in metabolic stability in vitro and in vivo .

Table 1: Metabolic Stability Comparison

| Compound | In Vitro Clearance (min) | In Vivo Clearance (min) |

|---|---|---|

| This compound | 63 | 114 |

| Trifluoromethyl Analog | 114 | 240 |

| Cyclopropyl Analog | 70 | 130 |

Biological Activity

Research has demonstrated various biological activities associated with derivatives of the this compound. Notably, studies have indicated anti-inflammatory properties and potential applications in treating fungal infections.

Case Studies

- Antifungal Activity : A study evaluated the antifungal efficacy of a compound similar to this compound against Trichophyton mentagrophytes and Trichophyton rubrum. The compound exhibited moderate antifungal activity, indicating its potential use as an antifungal agent .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds, revealing significant inhibition of cyclooxygenase-2 (Cox-2) expression in RAW264.7 cells upon treatment with tert-butyl derivatives .

Table 2: Biological Activities of Related Compounds

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antifungal | 31 |

| Trifluoromethyl Analog | Antifungal | 45 |

| Cyclopropyl Analog | Anti-inflammatory | 102 |

Propiedades

IUPAC Name |

tert-butyl N-(cyclobutylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFZQJAVXBBTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.